molecular formula C17H12ClF3N4O2S B2507903 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1251560-40-3

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2507903
CAS RN: 1251560-40-3
M. Wt: 428.81
InChI Key: FDPJIONFLNDNCR-UHFFFAOYSA-N
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Description

The compound "2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their potential use in medicinal chemistry, particularly as inhibitors or anticancer agents.

Synthesis Analysis

The synthesis of related compounds involves the use of chloroacetamide derivatives as electrophilic building blocks. For example, the synthesis of thiazolo[3,2-a]pyrimidinone products utilizes 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which undergo ring annulation to form the desired products with the elimination of by-products such as aniline or 2-aminobenzothiazole . This suggests that the synthesis of the compound may also involve similar electrophilic building blocks and ring formation strategies.

Molecular Structure Analysis

The molecular structure of related acetamide compounds shows specific orientations and interactions. For instance, in one acetamide derivative, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and in the crystal, molecules are linked via intermolecular interactions forming chains . These structural details are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is often explored in the context of their biological activity. For example, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines . The reactivity of such compounds with biological targets is a key area of interest, indicating that the compound may also be designed to interact with specific biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and other substituents can affect the compound's polarity, solubility, and overall reactivity. The intermolecular interactions, such as hydrogen bonding and pi interactions, contribute to the compound's crystal structure and stability . These properties are essential for the compound's behavior in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

The study of compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, provides insights into their structural configurations and intermolecular interactions. These molecules exhibit a ‘V’ shape with significant angles between aromatic planes, leading to diverse intermolecular interactions like hydrogen bonds and π interactions. These interactions are crucial for understanding the molecular arrangements and potential applications in material science and drug design (Boechat et al., 2011).

Synthesis and Biological Evaluation

The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with the compound , have shown significant biological activities, including antioxidant and antitumor properties. These findings suggest the potential of similar compounds in the development of therapeutic agents (Hamama et al., 2013).

Antimicrobial Activities

Research on derivatives of thiazole, such as N-chloro aryl acetamide substituted thiazole, has highlighted their potent antimicrobial activities against various bacterial strains. This underscores the potential use of similar compounds in developing new antimicrobial agents to combat resistant bacteria strains (Juddhawala et al., 2011).

Metabolic Stability Improvement

The exploration of 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, offers valuable insights into enhancing the pharmacokinetic profiles of similar compounds. This research contributes to the optimization of therapeutic agents for better clinical outcomes (Stec et al., 2011).

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O2S/c18-10-1-6-14(22-8-10)25-16-24-12(9-28-16)7-15(26)23-11-2-4-13(5-3-11)27-17(19,20)21/h1-6,8-9H,7H2,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJIONFLNDNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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